2-Acétate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Research Applications

2-Acetate plays a crucial role in metabolic labeling studies, particularly in yeast and mammalian cell cultures. It serves as a preferred source of acetyl-CoA, which is vital for various biosynthetic pathways.

Case Study: Yeast Metabolism

In a study using Saccharomyces uvarum, researchers demonstrated that 13C-labeled acetate was efficiently incorporated into amino acids such as glutamate and alanine. The metabolic flux analysis indicated that the synthesis of these amino acids predominantly occurs in the mitochondria, facilitated by the activity of malic enzyme. This finding underscores the utility of acetate in elucidating metabolic pathways in yeast and potentially other organisms .

Table 1: Incorporation of 2-Acetate in Yeast Metabolism

| Substrate | Amino Acids Produced | Pathway Location |

|---|---|---|

| 13C-Acetate | Glutamate | Mitochondria |

| 13C-Acetate | Alanine | Mitochondria |

Medicinal Chemistry Applications

2-Acetate derivatives have been explored for their biological activities, particularly as inhibitors in viral infections. For instance, 2-acetamidophenyl acetate (2-AAPA) has been studied for its potential as an influenza neuraminidase inhibitor.

Case Study: Neuraminidase Inhibition

X-ray diffraction studies confirmed the crystal structure of 2-AAPA, revealing stabilizing intermolecular interactions that enhance its binding affinity to neuraminidase. Molecular docking simulations further validated its potential efficacy as an antiviral agent, suggesting that modifications to its structure could lead to improved therapeutic profiles against influenza viruses .

Table 2: Biological Activities of 2-Acetate Derivatives

| Compound | Target | Activity |

|---|---|---|

| 2-Acetamidophenyl Acetate | Neuraminidase | Inhibition |

| Acetate | GPR43 receptor | Immune modulation |

Immunological Applications

Recent studies have highlighted the role of acetate in modulating immune responses. Acetate acts as a signaling molecule that can prime neutrophils during infections, thereby enhancing host defense mechanisms.

Case Study: Acetate and Neutrophil Priming

In a murine model of sepsis induced by Staphylococcus aureus, intraperitoneal administration of acetate resulted in increased neutrophil recruitment to infected tissues. This response was mediated through the GPR43 receptor, indicating that acetate can enhance immune responses during bacterial infections .

Material Science Applications

In material science, chromium(II) acetate (Cr(II)OAc) has been utilized for its unique bonding properties and potential applications in catalysis.

Case Study: Synthesis of Cr(II) Complexes

Research has shown that Cr(II) acetates can form stable complexes with axial ligands, which are useful in controlling electronic properties due to their quadruple bonding characteristics. The facile synthesis of these complexes opens avenues for their application in advanced materials and catalysis .

Table 3: Properties and Applications of Chromium(II) Acetate

| Property | Description | Application |

|---|---|---|

| Quadruple Bonding | Unique electronic properties | Catalysis |

| Reducing Agent | Effective at dehalogenating compounds | Organic synthesis |

Biomarker Potential

Emerging research suggests that systemic levels of acetate may serve as biomarkers for metabolic health. Elevated acetate concentrations are associated with metabolic transitions from lean to obese states.

Case Study: Acetate as a Biomarker

A study indicated that monitoring systemic acetate levels could provide insights into metabolic disease progression and treatment efficacy. This suggests potential clinical applications for acetate measurement in assessing metabolic health .

Mécanisme D'action

Target of Action

The primary target of 2-Acetate, also known as [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl Acetate or 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol, is the enzyme Acyl-CoA short-chain synthetase-2 (ACSS2) . ACSS2 is present in the cytosol and nuclei of many cell types . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .

Mode of Action

2-Acetate interacts with its target, ACSS2, by being converted to acetyl coenzyme A (acetyl-CoA), a process carried out by ACSS2 . This interaction results in the regulation of acetylation, which is related to substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .

Biochemical Pathways

2-Acetate affects several biochemical pathways. It is involved in the formation of acetyl-CoA for energy derivation and lipogenesis . Acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . ACSS2 is an important task-switching component of this sensory system wherein nutrient deprivation, hypoxia, and other stressors shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus .

Pharmacokinetics

It is known that all acetate, regardless of the source, must be converted to acetyl-coa to be utilized . This conversion is carried out by enzymes known as acyl-CoA short-chain synthetases

Result of Action

The molecular and cellular effects of 2-Acetate’s action are diverse. It is involved in the regulation of acetylation, which impacts the activity of virtually every class of protein . Acetate-driven alterations in signaling and gene transcription have been associated with several common human diseases, including cancer . It also induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Action Environment

The action of 2-Acetate can be influenced by various environmental factors. For instance, hypoxia and nutrient scarcity can drive the preferential uptake of acetate by certain tissues . Moreover, the production of endogenous pyruvate-derived acetate remains largely unknown

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Acetate include other dioxane derivatives and compounds with similar functional groups .

Uniqueness

The uniqueness of 2-Acetate lies in its specific structure and functional groups, which confer unique chemical properties and reactivity. This makes it valuable for specific research applications and industrial uses .

Activité Biologique

2-Acetate, a derivative of acetic acid, has garnered attention in recent research due to its diverse biological activities and implications in various health conditions. This article explores the biological effects of 2-acetate, focusing on its metabolic roles, anti-cancer properties, and other physiological impacts.

Overview of 2-Acetate

2-Acetate is a short-chain fatty acid that plays a crucial role in cellular metabolism. It is produced through the fermentation of dietary fibers by gut microbiota and can also be synthesized endogenously. Acetate serves as a key substrate in various metabolic pathways, influencing energy production, lipid metabolism, and gene expression.

Metabolic Role of 2-Acetate

Energy Metabolism:

2-Acetate is involved in energy production by serving as a substrate for the tricarboxylic acid (TCA) cycle. It can be converted into acetyl-CoA, which is essential for ATP production through oxidative phosphorylation.

Lipid Metabolism:

Research indicates that acetate can influence lipid synthesis and storage. In animal studies, increased acetate levels have been associated with reduced hepatic fatty acid uptake and improved insulin sensitivity, suggesting a potential role in managing obesity and metabolic disorders .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer effects of acetate, particularly in colon cancer cells. Acetate has been shown to induce growth arrest in colon cancer cell lines (HT29 and HCT116) under normoxic conditions by affecting mitochondrial metabolism and reducing glycolysis. Specifically, treatment with 10 mM acetate resulted in decreased cell viability and proliferation, while also increasing oxygen consumption rates .

Case Study: Acetate Treatment in Colon Cancer

A study investigating the effects of acetate on colon cancer cells revealed the following findings:

| Treatment Concentration | Cell Viability Reduction | Proliferation Impact | Oxygen Consumption Rate Increase |

|---|---|---|---|

| 1 mM | No significant effect | No significant effect | Baseline |

| 10 mM | Significant reduction | Significant reduction | Increased |

These results indicate that higher concentrations of acetate may exert more substantial anti-proliferative effects on cancer cells .

Protein Acetylation:

Acetate is known to drive protein acetylation, a critical post-translational modification that influences protein function and gene expression. Increased systemic acetate levels enhance acetylation processes that can regulate various signaling pathways associated with metabolic diseases and cancer .

Impact on Gene Expression:

The enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) plays a pivotal role in converting acetate into acetyl-CoA within cells. This conversion not only fuels energy metabolism but also impacts gene transcription through histone acetylation, thereby modulating cellular responses to environmental changes .

Clinical Implications

The implications of acetate extend into clinical settings, particularly regarding metabolic disorders and cancer therapy. For instance, intravenous infusion of acetate has demonstrated significant reductions in circulating free fatty acids in humans, which may have therapeutic potential for conditions like insulin resistance .

Propriétés

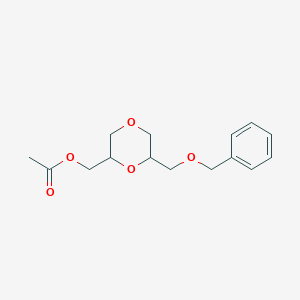

IUPAC Name |

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMAITQRABEEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441853 | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338458-98-3 | |

| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.